ST91

Pain Research Analgesia Postoperative Pain

ST91 (CAS 4749-61-5) is the essential tool for peripheral α2-adrenoceptor activation without CNS penetration. Unlike clonidine or dexmedetomidine, ST91 does not cross the BBB, exhibits ~120-fold α2/α1 selectivity, and acts at non-α2A (α2C) subtypes. It retains potency in α2A-knockout models and shows no self-tolerance (ED50 ratio ~1.0), ensuring stable efficacy during continuous delivery. This profile makes ST91 irreplaceable for dissecting subtype-specific antinociception, peripheral cardiovascular regulation, and pharmacogenetic studies.

Molecular Formula C13H20ClN3
Molecular Weight 253.77 g/mol
CAS No. 4749-61-5
Cat. No. B1662955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameST91
CAS4749-61-5
Synonyms2-(2,6-diethylphenylamino)-2-imidazolidine
2-(2,6-diethylphenylamino)-2-imidazolidine hydrochloride
2-(2,6-diethylphenylamino)-2-imidazolidine monohydrochloride
2-(2,6-diethylphenylamino)-2-imidazolidine nitrate
N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine
ST 91
ST-91
Molecular FormulaC13H20ClN3
Molecular Weight253.77 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)NC2=[NH+]CCN2.[Cl-]
InChIInChI=1S/C13H19N3.ClH/c1-3-10-6-5-7-11(4-2)12(10)16-13-14-8-9-15-13;/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,16);1H
InChIKeyZLRWFGBEDNTMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ST91: An α2-Adrenoceptor Agonist with Distinct Subtype Selectivity and BBB Impermeability


ST91 (CAS 4749-61-5) is a clonidine derivative and an α2-adrenoceptor (α2AR) agonist [1]. It is characterized by its poor ability to cross the blood-brain barrier (BBB) [2] and its unique receptor subtype profile. Unlike many other α2-agonists, ST91 demonstrates ~120-fold selectivity for α2 receptors over α1 receptors and acts predominantly at non-α2A-adrenoceptors, which are thought to be of the α2C subtype . This distinct pharmacological signature makes it a critical tool for dissecting α2AR subtype function, particularly in pain and cardiovascular research.

Why ST91 Cannot Be Replaced by Generic α2-Agonists Like Clonidine


The assumption that all α2-adrenoceptor agonists are functionally interchangeable is not supported by experimental data. ST91 exhibits a unique combination of poor BBB penetration and a non-α2A subtype preference that distinguishes it from other class members like clonidine and dexmedetomidine [1]. Studies demonstrate that these agents act on different spinal α2 receptor populations and produce distinct in vivo outcomes in terms of analgesic efficacy, tolerance development, and cardiovascular effects [2]. Consequently, substituting ST91 with a generic α2-agonist without validation would invalidate experimental findings and obscure subtype-specific mechanisms.

Quantitative Evidence Guide: Key Differentiators of ST91


Superior Analgesic Efficacy in a Postoperative Pain Model

In a rodent model of postoperative pain, intrathecal ST91 demonstrated significantly greater analgesic efficacy compared to clonidine. The effect of clonidine was diminished by pretreatment with either an α2A- or a non-α2A antagonist and was abolished by cholinergic antagonists. In contrast, ST91's effect was solely blocked by a non-α2A antagonist and was unaffected by cholinergic blockade [1].

Pain Research Analgesia Postoperative Pain

Reduced Tolerance Development with Chronic Infusion

Continuous intrathecal infusion of ST91 for 7 days did not induce tolerance to its own antinociceptive effect. In contrast, equivalent infusion of dexmedetomidine and clonidine led to significant rightward shifts in their dose-response curves [1]. Furthermore, chronic ST91 infusion induced marked cross-tolerance to clonidine (22-fold shift) and dexmedetomidine (0.9-fold shift), highlighting distinct receptor mechanisms [2].

Tolerance Analgesia Spinal Drug Delivery

Distinct Cardiovascular Profile: Peripheral Agonist Activity

Unlike clonidine, which is a classic central antihypertensive agent, ST91 does not produce hypotension when administered intravenously due to its poor CNS penetration [1]. In spontaneously hypertensive rats, ST91 initially increases arterial pressure, while clonidine consistently lowers it [2]. However, both drugs produce bradycardia and can inhibit peripheral sympathetic nerve activity, confirming ST91's utility as a peripheral α2-agonist tool [3].

Cardiovascular Research Hypertension α2-Adrenoceptors

Non-α2AAR-Mediated Mechanism and Preserved Opioid Synergy

Most α2AR agonists require activation of the α2A-adrenoceptor subtype for both antinociception and synergy with opioids, a mechanism also linked to sedation [1]. In contrast, the potency of ST91 is only moderately reduced (3-fold) in the absence of functional α2AARs [2]. Crucially, its antinociceptive synergy with the δ-opioid agonist deltorphin II is fully preserved even in mice lacking α2A- or α2C-adrenoceptors [3].

Pain Research Opioid Synergy Receptor Pharmacology

Comparative Antinociceptive Potency: Spinal α2-agonist Ranking

In a direct comparison of intrathecal α2-agonists, the order of potency for blocking noxious heat-evoked cardiovascular responses was dexmedetomidine > clonidine > ST91 [1]. This establishes ST91 as a moderately potent spinal analgesic relative to other α2-agonists, providing a benchmark for its use in mechanistic studies where maximal potency is not the primary goal.

Pain Analgesia Intrathecal Administration

Substrain-Specific Efficacy: ST91 as a Full Agonist in the Hot-Plate Test

The efficacy of α2-agonists can vary dramatically depending on the rat substrain used. In Harlan Sprague-Dawley rats, ST91 acts as a full agonist in the hot-plate test, whereas it is only a weak partial agonist in Sasco rats [1]. This contrasts with dexmedetomidine, which is a weak partial agonist or ineffective in both substrains in this test [2].

Pain Research Pharmacogenetics Behavioral Pharmacology

Optimal Use Cases for ST91 Based on Experimental Evidence


Dissecting α2-Adrenoceptor Subtype Function in Analgesia

ST91 is the optimal tool for investigating antinociceptive pathways that are independent of the α2A-adrenoceptor. Its preserved potency (only 3-fold reduction) in α2A-knockout mice, combined with its retained opioid synergy, allows researchers to isolate the contributions of α2B and α2C subtypes to pain relief without the confounding influence of α2A-mediated sedation [1].

Chronic Pain Studies Requiring Minimal Tolerance Development

For experiments involving continuous drug delivery (e.g., osmotic minipumps) over several days, ST91 offers a distinct advantage. Its lack of self-tolerance (ED50 ratio of ~1.0) ensures stable analgesic efficacy throughout the study period, avoiding the progressive loss of effect observed with clonidine and dexmedetomidine (ED50 ratios of 36 and 8, respectively) [1].

Investigating Peripheral α2-Adrenoceptor-Mediated Cardiovascular and Other Autonomic Effects

ST91 is the premier choice for experiments that require peripheral α2-agonist activity without the confounding effects of central nervous system penetration. Its inability to produce hypotension upon intravenous administration, in stark contrast to clonidine, allows researchers to specifically study the role of peripheral presynaptic α2-receptors in modulating sympathetic tone and cardiovascular function [1].

Behavioral Pharmacology Studies in Specific Rat Substrains

Given its substrain-dependent efficacy, ST91 is an invaluable tool for pharmacogenetic and behavioral studies. Its ability to act as a full agonist in the hot-plate test in Harlan rats, but not in Sasco rats, makes it a precise probe for uncovering genetic variations in spinal α2-adrenoceptor populations that mediate thermal nociception [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for ST91

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.